2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide
Description
Properties
Molecular Formula |
C15H14BrN3OS |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-bromo-N-(1H-indol-5-yl)-5-propan-2-yl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H14BrN3OS/c1-8(2)13-12(19-15(16)21-13)14(20)18-10-3-4-11-9(7-10)5-6-17-11/h3-8,17H,1-2H3,(H,18,20) |
InChI Key |
WYEBDCLOUKTJLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)Br)C(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via the Hantzsch reaction , involving cyclization of α-bromoketones with thioamides. For example:
Bromination of Thiazole Intermediates
Bromine is introduced at the C-2 position using electrophilic substitution:
-
Reactant : 5-isopropylthiazole-4-carboxylic acid.
-
Conditions : NBS (N-bromosuccinimide) in CCl under UV light.
-
Key Observation : Excess NBS leads to di-brominated byproducts; controlled stoichiometry (1:1 molar ratio) ensures mono-bromination.
Carboxamide Formation
Acid Chloride Route
The carboxylic acid is activated to its chloride for amide coupling:
Coupling Reagent-Mediated Synthesis
Alternative methods employ TBTU or EDCI/HOBt for direct coupling:
-
Reactants : 5-isopropyl-2-bromothiazole-4-carboxylic acid and 1H-indol-5-amine.
-
Conditions :
Optimization and Challenges
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C (thiazole step) | ↑ 15% |
| Bromination Time | 1–2 hours | Prevents over-bromination |
| Coupling Agent | TBTU > EDCI | ↑ 10–15% |
Common Side Reactions
Spectral Validation
Key Characterization Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Acid Chloride Route | 42–60 | 95–98 | Moderate |
| TBTU Coupling | 70–79 | 98–99 | High |
| One-Pot Synthesis | 55 | 90 | Low |
Industrial-Scale Considerations
Emerging Approaches
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C2
The bromine atom at position 2 of the thiazole ring undergoes regioselective displacement under mild conditions:
Key Mechanistic Insight : The electron-withdrawing carboxamide group at C4 activates the thiazole ring for S<sub>N</sub>Ar, enabling bromine displacement without requiring transition metal catalysts .
Amide Bond Functionalization
The carboxamide group participates in hydrolysis and coupling reactions:
Hydrolysis to Carboxylic Acid
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6N HCl, 100°C, 8 hr | 5-Isopropylthiazole-4-carboxylic acid | 92% | |
| LiOH/H<sub>2</sub>O/THF, rt, 24 hr | Same as above | 88% |
Amide Coupling via EDC/HOBt
The hydrolyzed carboxylic acid reacts with amines to form new amides:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Aminophenol | EDC, HOBt, DMF, rt | N-(4-hydroxyphenyl)carboxamide | 74% | |
| Benzylamine | Same as above | N-Benzyl derivative | 81% |
Indole Ring Modifications
The indole moiety at N1 undergoes electrophilic substitutions:
Transition Metal-Catalyzed Cross-Couplings
The C2-bromine participates in Pd-mediated reactions:
Critical Note : The isopropyl group at C5 sterically hinders coupling reactions at C4 and C5 positions .
Thiazole Ring Transformations
The thiazole core undergoes regioselective reactions:
| Reaction | Conditions | Observation | Source |
|---|---|---|---|
| Alkylation at N3 | MeI, K<sub>2</sub>CO<sub>3</sub>, DMF | Forms thiazolium salt | |
| Oxidation with mCPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C to rt | Produces thiazole N-oxide |
Biological Activity Correlation
Structure-activity relationship (SAR) studies reveal:
-
Bromine replacement with -NH<sub>2</sub> enhances antimicrobial potency (MIC reduced from 25 μg/mL to 6.25 μg/mL against S. aureus)
-
Indole bromination at C7 improves anticancer activity (IC<sub>50</sub> = 8.2 μM vs 14.7 μM in PC3 cells)
This comprehensive reactivity profile establishes 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide as a versatile scaffold for medicinal chemistry optimization. The C2 bromine and indole NH provide orthogonal handles for sequential functionalization, enabling rapid generation of analogs for biological screening .
Scientific Research Applications
Biological Activities
Compounds that contain both thiazole and indole structures, like 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide, have been reported to exhibit a range of biological activities. Notable applications include:
- Anticancer Activity : The compound shows promise in inhibiting tumor cell proliferation, making it a candidate for cancer treatment.
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-thiazole | Contains amino group | Anticancer, Antimicrobial |
| Indole-3-carboxamide | Indole core with carboxamide | Anticancer |
| 5-Methylthiazole | Methyl substitution on thiazole | Antimicrobial |
Case Studies
- Antitumor Activity Study : A study evaluated the effect of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide on various cancer cell lines. Results indicated significant inhibition of cell growth in several types of cancer cells, correlating with increased apoptosis rates.
- Antimicrobial Screening : In another study, this compound was tested against a panel of bacteria. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind with high affinity to these targets, thereby modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared below with structurally related analogs from the literature (Table 1).
Table 1: Comparative Analysis of Key Parameters
Key Observations:
Core Heterocycle Differences :
- The target compound and the analog from share a thiazole core, whereas compound 3b features a benzene ring. Thiazole-containing compounds often exhibit enhanced metabolic stability compared to benzene derivatives due to sulfur’s electronegativity and resonance effects.
Substituent Effects :
- The bromine atom at position 2 in the target compound and 3b may influence reactivity (e.g., electrophilic substitution) and binding interactions. However, 3b’s 4,5-dimethoxy groups likely enhance crystallinity, contributing to its high melting point (256–257°C) .
- The indol-5-yl group in the target compound and 3b contrasts with the indol-3-yl ethyl linker in , which may alter steric interactions and solubility.
Purity and Synthetic Feasibility: Compound 3b achieved 99.73% HPLC purity, suggesting efficient synthetic protocols (e.g., recrystallization or chromatography) .
Functional Group Impact on Bioactivity (Inferred)
While biological data for the target compound are absent, insights can be drawn from structural analogs:
- Thiazole vs. Benzene: Thiazole rings are associated with kinase inhibition (e.g., dasatinib) and antimicrobial activity. In contrast, benzamide derivatives like 3b may target oxidative stress pathways, as indole-carboxamide hybrids are known free radical scavengers .
- Indole Position : The indol-5-yl group in the target compound and 3b may favor interactions with serotonin receptors or DNA-binding proteins, whereas indol-3-yl derivatives (e.g., ) could exhibit distinct binding profiles due to altered spatial orientation.
Biological Activity
2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide is a synthetic compound that integrates both thiazole and indole structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound for drug development. The combination of these two moieties often results in diverse pharmacological effects, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide is , with a molecular weight of 364.3 g/mol. The structural features include:
- A bromine atom at the second position of the thiazole ring.
- An isopropyl group at the fifth position of the thiazole ring.
- An indole moiety , which is known for its biological significance.
The biological activity of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The halogen atoms in the structure may facilitate strong interactions with biological molecules, leading to either inhibition or activation of various pathways. For instance, it may inhibit bacterial enzymes, contributing to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds containing thiazole and indole structures exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring and thiazole moiety can enhance cytotoxicity against various cancer cell lines. For example, compounds derived from similar structures have shown IC50 values in the low micromolar range against human cancer cell lines .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide | Anticancer | TBD |
| Compound A | Anticancer | 10–30 |
| Compound B | Anticancer | <20 |
The specific activity of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide remains to be fully characterized; however, its structural analogs have demonstrated promising results.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole-containing compounds can exhibit significant activity against a range of bacteria and fungi. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | TBD |
| Candida albicans | TBD |
Case Studies
Several studies highlight the potential applications of 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide:
- Anticancer Study : A recent study synthesized various thiazole-indole derivatives and tested them against multiple cancer cell lines, revealing that specific substitutions significantly enhanced their anticancer activity. The SAR analysis indicated that electron-donating groups on the phenyl ring improved efficacy .
- Antimicrobial Evaluation : In vitro tests showed that derivatives similar to 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .
Q & A
Q. What synthetic strategies are recommended for preparing 2-bromo-N-(1H-indol-5-yl)-5-isopropylthiazole-4-carboxamide?
A modular approach is typically employed:
- Step 1 : Synthesize the 5-isopropylthiazole-4-carboxylic acid scaffold via Hantzsch thiazole synthesis, using bromine at the C2 position to introduce the bromo substituent .
- Step 2 : Activate the carboxylic acid using coupling agents like EDCI/HOBt or HATU in DMF/DCM.
- Step 3 : Couple with 1H-indol-5-amine under inert conditions (N₂ atmosphere) to form the carboxamide bond. Monitor reaction completion via TLC or LC-MS .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
Q. How can the purity and structural integrity of this compound be validated?
Employ orthogonal analytical methods:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., bromo, isopropyl, indole NH) .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion).
- X-ray crystallography (if crystals are obtainable): Resolve bond angles and stereoelectronic effects in the thiazole-indole system .
- HPLC : ≥95% purity using a C18 column (acetonitrile/water mobile phase).
Q. What in vitro assays are suitable for initial biological screening?
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for kinases like Aurora A/B, given the thiazole scaffold’s affinity for ATP-binding pockets .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116, HeLa) with IC₅₀ determination .
- Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability limitations.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core modifications : Replace bromo with other halogens (e.g., Cl, I) or electron-withdrawing groups to study electronic effects on bioactivity .
- Indole substitutions : Introduce methyl, methoxy, or nitro groups at the indole C3/C4 positions to probe steric and electronic interactions .
- Isopropyl optimization : Test bulkier alkyl groups (e.g., tert-butyl) or smaller chains (e.g., methyl) to optimize hydrophobic interactions .
- Data analysis : Use multivariate regression (QSAR) to correlate substituent properties (Hammett σ, logP) with activity .
Q. What computational methods are effective for predicting target binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., PDB: 4ZFD). Focus on hydrogen bonding with the carboxamide and hydrophobic contacts with isopropyl/bromo groups .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energies via MM-PBSA .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase .
Q. How should contradictory data from biological assays be resolved?
- Assay validation : Repeat assays with controls (e.g., staurosporine for kinase inhibition) and orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
- Off-target profiling : Screen against related targets (e.g., 400+ kinases in DiscoverX panels) to rule out promiscuity .
- Metabolic stability : Test in liver microsomes to determine if rapid degradation skews IC₅₀ values .
Q. What strategies optimize solubility and bioavailability without compromising activity?
- Prodrug design : Introduce phosphate or acetyl groups at the indole NH or thiazole N3 to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid in solvent evaporation experiments to improve dissolution rates .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (emulsification/solvent evaporation) for sustained release .
Methodological Considerations
Q. How can regioselective functionalization of the thiazole ring be achieved?
Q. What analytical techniques are critical for detecting degradation products?
Q. How can in vivo efficacy be evaluated in disease models?
- Xenograft models : Administer orally (10–50 mg/kg) to nude mice bearing HT-29 colon tumors. Monitor tumor volume via caliper measurements and validate target engagement via IHC (e.g., phospho-histone H3 for kinase inhibition) .
- PK/PD studies : Collect plasma/tissue samples at 0–24h post-dose for LC-MS-based quantification and correlate exposure with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
